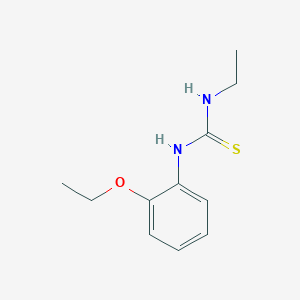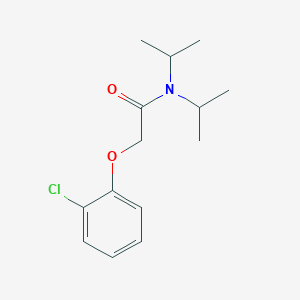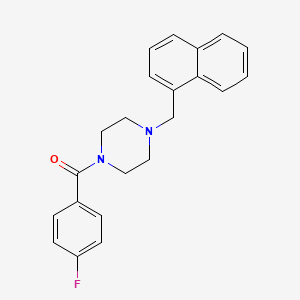
N-(2-ethoxyphenyl)-N'-ethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-ethylthiourea, also known as AET, is a chemical compound that has been extensively studied for its biochemical and physiological effects. AET belongs to the class of thiourea derivatives and has been found to have a wide range of applications in scientific research. In
科学研究应用
N-(2-ethoxyphenyl)-N'-ethylthiourea has been used in various scientific research applications, including its use as a reagent in the analysis of metals and as an inhibitor of enzymes. This compound has been found to be a potent inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-ethylthiourea is not fully understood. However, it has been proposed that this compound inhibits the activity of urease by forming a complex with the active site of the enzyme. The complexation of this compound with the active site of the enzyme prevents the binding of urea to the enzyme, thereby inhibiting the hydrolysis of urea.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-N'-ethylthiourea has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous systems. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-ethylthiourea. One potential future direction is the development of this compound-based metal complexes for use as catalysts in organic synthesis. Another potential future direction is the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of this compound analogs with improved solubility and reduced cytotoxicity could expand the range of applications for this compound in scientific research.
Conclusion
In conclusion, this compound is a thiourea derivative that has been extensively studied for its biochemical and physiological effects. This compound has a wide range of applications in scientific research, including its use as a reagent in the analysis of metals and as an inhibitor of enzymes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound-based metal complexes and the use of this compound as a neuroprotective agent.
合成方法
N-(2-ethoxyphenyl)-N'-ethylthiourea can be synthesized by reacting 2-ethoxyaniline with ethyl isothiocyanate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 111-112°C.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-12-11(15)13-9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBPQIAAFZVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)

![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)

